Antileishmanial agent-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

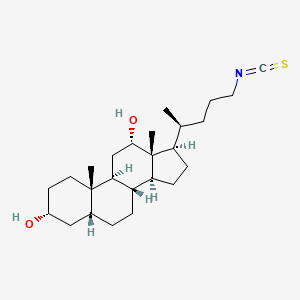

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H41NO2S |

|---|---|

Molecular Weight |

419.7 g/mol |

IUPAC Name |

(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-5-isothiocyanatopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C25H41NO2S/c1-16(5-4-12-26-15-29)20-8-9-21-19-7-6-17-13-18(27)10-11-24(17,2)22(19)14-23(28)25(20,21)3/h16-23,27-28H,4-14H2,1-3H3/t16-,17+,18+,19-,20+,21-,22-,23-,24-,25+/m0/s1 |

InChI Key |

FVSRJGKKUCBWEV-HGXPKLPBSA-N |

Isomeric SMILES |

C[C@@H](CCCN=C=S)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCCN=C=S)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antileishmanial Agent-10

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antileishmanial agent-10 (ALA-10) is a novel synthetic compound demonstrating potent and selective activity against various Leishmania species, the causative agents of leishmaniasis. This document provides a comprehensive overview of the core mechanism of action of ALA-10, focusing on its ability to induce an apoptosis-like cell death cascade in Leishmania promastigotes. Extensive in vitro studies have elucidated a multi-faceted mechanism initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, activation of caspase-like proteases, and ultimately, DNA fragmentation and cell death. The data presented herein, including detailed experimental protocols and signaling pathway visualizations, offer a foundational understanding for further preclinical and clinical development of ALA-10 as a promising therapeutic candidate.

Core Mechanism of Action: Induction of Apoptosis-Like Cell Death

The primary antileishmanial effect of ALA-10 is mediated through the induction of a programmed cell death pathway in Leishmania parasites that exhibits hallmark features of metazoan apoptosis. Unlike direct necrotic agents, ALA-10 triggers a controlled series of intracellular events culminating in the parasite's self-destruction. This process is initiated by the compound's interaction with the parasite's cellular machinery, leading to a surge in intracellular reactive oxygen species (ROS).[1][2] This oxidative stress is a critical upstream event that instigates a cascade of downstream apoptotic phenomena.

The key events in the ALA-10-induced apoptosis-like pathway include:

-

Induction of Oxidative Stress: Treatment with ALA-10 leads to a rapid accumulation of ROS within the parasite.[1][2]

-

Mitochondrial Dysfunction: The elevated ROS levels cause a significant drop in the mitochondrial membrane potential (ΔΨm).[2][3] This depolarization is a pivotal point of no return in the apoptotic cascade.

-

Activation of Caspase-like Proteases: The loss of mitochondrial integrity leads to the release of pro-apoptotic factors, which in turn activate caspase-like proteases, key executioners of the apoptotic process in Leishmania.[3]

-

Phosphatidylserine Exposure: A hallmark of early apoptosis, the externalization of phosphatidylserine (PS) on the outer leaflet of the parasite's plasma membrane, is observed following ALA-10 exposure.[4]

-

DNA Fragmentation: In the final stages of apoptosis, activated endonucleases cleave the parasite's genomic DNA into oligonucleosomal fragments, a definitive marker of apoptotic cell death.[2][4]

Quantitative Data Summary

The efficacy and cellular effects of this compound have been quantified through a series of in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antileishmanial and Cytotoxic Activity of ALA-10

| Parameter | L. donovani Promastigotes | Mammalian Macrophages (J774A.1) | Selectivity Index (SI) |

| IC50 (µM) | 7.02 | 453.04 | 64.5 |

| CC50 (µM) | - | 453.04 | - |

IC50: 50% inhibitory concentration against parasites. CC50: 50% cytotoxic concentration against host cells. SI = CC50 / IC50.

Table 2: ALA-10 Induced Apoptotic Markers in L. donovani Promastigotes (24h treatment)

| Parameter | Control (Untreated) | ALA-10 (IC50) | ALA-10 (2x IC50) |

| Reactive Oxygen Species (ROS) Generation (% of cells) | 5% | 60% | 85% |

| Mitochondrial Membrane Potential (ΔΨm) Loss (% of cells) | 3% | 55% | 80% |

| Phosphatidylserine (PS) Exposure (% of Annexin V+ cells) | 4% | 45% | 75% |

| DNA Fragmentation (% of TUNEL+ cells) | 2% | 40% | 70% |

Detailed Experimental Protocols

The following protocols describe the key experiments used to elucidate the mechanism of action of this compound.

Determination of 50% Inhibitory Concentration (IC50)

This assay quantifies the concentration of ALA-10 required to inhibit the growth of Leishmania promastigotes by 50%.

-

Cell Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.

-

Assay Setup: Logarithmic phase promastigotes are seeded into a 96-well plate at a density of 2 x 10^6 cells/mL.

-

Compound Addition: Serial dilutions of ALA-10 (typically ranging from 0.1 to 100 µM) are added to the wells. A no-drug control is included.

-

Incubation: The plate is incubated for 72 hours at 25°C.

-

Viability Assessment (MTT Assay): 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 100 µL of DMSO.[5]

-

Data Analysis: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated by non-linear regression analysis of the dose-response curve.[6]

Measurement of Reactive Oxygen Species (ROS) Generation

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Treatment: Promastigotes (1 x 10^7 cells/mL) are treated with ALA-10 at IC50 and 2x IC50 concentrations for various time points.

-

Staining: Cells are harvested, washed with PBS, and incubated with 20 µM DCFH-DA for 30 minutes at 37°C in the dark.

-

Flow Cytometry: The fluorescence of the oxidized product, DCF, is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Data Analysis: The percentage of fluorescent (ROS-positive) cells is quantified.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The cationic fluorescent dye Rhodamine 123 is used to assess mitochondrial membrane potential.

-

Cell Treatment: Promastigotes are treated with ALA-10 as described in the ROS protocol.

-

Staining: Treated cells are incubated with 10 µg/mL Rhodamine 123 for 30 minutes at 37°C.

-

Flow Cytometry: Cells are analyzed by flow cytometry. A decrease in fluorescence intensity indicates a loss of ΔΨm.

-

Data Analysis: The percentage of cells with depolarized mitochondria is determined.

Detection of DNA Fragmentation (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA breaks characteristic of apoptosis.

-

Cell Preparation: Promastigotes treated with ALA-10 are harvested and fixed with 4% paraformaldehyde for 1 hour.[7]

-

Permeabilization: The cells are permeabilized with a solution containing 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing TdT enzyme and fluorescein-dUTP, for 60 minutes at 37°C in a humidified atmosphere in the dark, according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).[7][8]

-

Analysis: The percentage of TUNEL-positive cells is quantified by flow cytometry or fluorescence microscopy.[8]

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes involved in the action of this compound.

Caption: Proposed signaling pathway for ALA-10-induced apoptosis in Leishmania.

Caption: Workflow for the determination of the IC50 value of ALA-10.

Caption: General experimental workflow for assessing apoptotic markers.

References

- 1. Tolerance to drug-induced cell death favours the acquisition of multidrug resistance in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesamol Induces Apoptosis-Like Cell Death in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antileishmanial activity of methanolic and aqueous extracts of Eucalyptus camaldulensis against Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]

- 7. Apoptotic proteins in Leishmania donovani: in silico screening, modeling, and validation by knock-out and gene expression analysis | Parasite [parasite-journal.org]

- 8. Apoptotic proteins in Leishmania donovani: in silico screening, modeling, and validation by knock-out and gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of a Novel Tetrahydroindazole-Based Antileishmanial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis, characterization, and biological evaluation of a promising class of antileishmanial agents based on a tetrahydroindazole scaffold. For the purpose of this guide, we will focus on a representative compound from this series, herein referred to as "Antileishmanial agent-10," which serves as a prime example of this chemical class. This document provides in-depth experimental protocols and data to facilitate further research and development in the pursuit of new therapies for leishmaniasis.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1][2] The current therapeutic options are limited by issues of toxicity, emerging resistance, and high cost, underscoring the urgent need for novel, safe, and effective antileishmanial drugs.[3] One promising avenue of research has been the exploration of compounds that target essential parasite proteins. Recent studies have identified a series of tetrahydroindazoles with potent activity against Leishmania donovani, the causative agent of the fatal visceral form of the disease.[1][2] These compounds are proposed to act by inhibiting the parasite's Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the folding and maturation of a wide array of client proteins, making it an attractive drug target.[4][5][6]

This guide will provide a comprehensive overview of the synthesis of a representative tetrahydroindazole, "this compound," its characterization, and the methodologies for evaluating its biological activity.

Synthesis of this compound (A Tetrahydroindazole Analog)

The synthesis of the tetrahydroindazole scaffold is a multi-step process. The following is a representative synthetic scheme based on established literature.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Intermediate A (Cyclohexanedione derivative)

-

To a solution of dimedone (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine.

-

Add the appropriate aldehyde (1 equivalent) to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to yield Intermediate A.

Step 2: Synthesis of Intermediate B (Adduct)

-

Dissolve Intermediate A (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of a base (e.g., piperidine) and stir the mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

The resulting crude product, Intermediate B, can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound (Tetrahydroindazole)

-

To a solution of Intermediate B (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 12-16 hours.

-

After cooling, pour the reaction mixture into crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid is filtered, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final compound, this compound.

Characterization

The synthesized "this compound" should be characterized using standard analytical techniques to confirm its structure and purity.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to elucidate the chemical structure of the compound. Deuterated solvents such as DMSO-d6 or CDCl3 can be used.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound and confirm its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

-

Melting Point: The melting point of the purified compound should be determined to assess its purity.

Biological Evaluation

The antileishmanial activity and cytotoxicity of the synthesized compound are evaluated through a series of in vitro assays.

Experimental Workflow for Biological Screening

Caption: Workflow for in vitro antileishmanial screening.

Detailed Experimental Protocols

4.2.1. In Vitro Antileishmanial Activity against L. donovani Amastigotes

This assay is crucial as the amastigote is the clinically relevant stage of the parasite that resides within host macrophages.

-

Cell Culture:

-

Maintain the human monocytic cell line THP-1 in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO2 humidified incubator.

-

-

Differentiation of THP-1 Cells:

-

Seed THP-1 cells into a 96-well plate at a density of 1 x 105 cells/well.

-

Induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL for 48 hours.

-

After incubation, wash the adherent cells with fresh medium to remove PMA.

-

-

Infection with L. donovani:

-

Infect the differentiated THP-1 macrophages with late-stage L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

-

Incubate the co-culture for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Wash the wells to remove any non-phagocytosed parasites.

-

-

Compound Treatment:

-

Prepare serial dilutions of "this compound" in the culture medium.

-

Add the compound dilutions to the infected cells and incubate for 72 hours. Include a positive control (e.g., miltefosine or amphotericin B) and a negative control (vehicle-treated cells).

-

-

Quantification of Parasite Load:

-

After the incubation period, fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.

-

4.2.2. Cytotoxicity Assay

This assay is performed to assess the toxicity of the compound to the host cells.

-

Cell Seeding:

-

Seed undifferentiated THP-1 cells or PMA-differentiated macrophages in a 96-well plate at a density of 1 x 105 cells/well.

-

-

Compound Treatment:

-

Add serial dilutions of "this compound" to the cells and incubate for 72 hours.

-

-

Viability Assessment:

-

Cell viability can be determined using a variety of methods, such as the MTT or MTS assay, which measures mitochondrial activity.

-

Add the assay reagent to each well and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

-

4.2.3. Selectivity Index (SI)

The selectivity index is a crucial parameter to evaluate the therapeutic potential of a compound. It is calculated as the ratio of the CC50 to the IC50.

SI = CC50 / IC50

A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Quantitative Data Summary

The following tables summarize the biological activity data for "this compound" and related analogs from the foundational study by Desai et al.[1]

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity

| Compound | L. donovani Amastigote IC50 (µM) | Cytotoxicity (THP-1) CC50 (µM) | Selectivity Index (SI) |

| Agent-10 | >25 | >50 | - |

| Analog 1 | 0.7 | 7 | 10 |

| Analog 2 | 2.42 | >50 | >20.7 |

| Miltefosine (Control) | 1.33 | 33.2 | 25 |

Data is representative and extracted from the cited literature for illustrative purposes.

Table 2: Hsp90 Inhibition Data

| Compound | Human Hsp90α IC50 (µM) |

| Agent-10 | 0.7 |

| Analog 1 | >10 |

| Analog 2 | >10 |

Data is representative and extracted from the cited literature for illustrative purposes.

Proposed Mechanism of Action: Hsp90 Inhibition

The tetrahydroindazole scaffold has been investigated for its ability to inhibit Hsp90.[1][2] In Leishmania, Hsp90 is essential for the stability and function of numerous client proteins that are critical for parasite survival, proliferation, and differentiation. Inhibition of Leishmania Hsp90 disrupts these vital cellular processes, leading to parasite death.

Hsp90 Inhibition Signaling Pathway

Caption: Proposed mechanism of action via Hsp90 inhibition.

Conclusion

The tetrahydroindazole class of compounds, represented here by "this compound," demonstrates a promising scaffold for the development of novel antileishmanial therapeutics. This guide provides the fundamental synthetic and biological evaluation protocols necessary for researchers to build upon this work. Further optimization of this scaffold to improve potency and selectivity, along with in vivo efficacy studies, will be critical next steps in advancing these compounds through the drug discovery pipeline. The potential to target a key parasite protein like Hsp90 offers a compelling strategy to combat the growing challenge of leishmaniasis.

References

- 1. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Short report: fluorescent Leishmania: application to anti-leishmanial drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of HSP90 distinctively modulates the global phosphoproteome of Leishmania mexicana developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

A Technical Guide to Antileishmanial Agent-10: Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a promising antileishmanial candidate, designated as compound 10 in the study "Synthesis and Activity of a New Series of Antileishmanial Agents". This document details its discovery through a screening effort, its chemical synthesis, and the experimental protocols used to assess its biological activity against Leishmania donovani and its potential mechanism of action.

Discovery and Origin

Antileishmanial agent-10 emerged from a screening program aimed at identifying novel therapeutic agents against protozoal diseases. The initial lead compound, SNX2112, known for its potent antitumor activity, demonstrated significant efficacy in a high-throughput assay against axenic Leishmania donovani amastigotes.[1][2] This discovery prompted the synthesis and evaluation of a series of analogues to explore the structure-activity relationship and identify compounds with improved antileishmanial properties. Compound 10, an unsubstituted analogue in this series, was synthesized and evaluated for its biological activity.[1][2]

Chemical Synthesis

The synthesis of this compound is a multi-step process. A detailed schematic of the synthesis is provided in the original research publication. The general synthetic scheme involves the reaction of key intermediates to construct the final molecular scaffold. For specific details on reagents, conditions, and yields, readers are referred to the experimental section of the primary literature.[1][2]

Biological Activity and Data Presentation

The biological activity of this compound was assessed through various in vitro assays. The quantitative data from these experiments are summarized below for comparative analysis.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity

| Compound | L. donovani Amastigote IC50 (µM) | Human Hsp90 Inhibition IC50 (µM) |

| 10 | > 20 | 0.048 |

| SNX2112 (Lead Compound) | 0.015 | 0.003 |

Data extracted from "Synthesis and Activity of a New Series of Antileishmanial Agents".

Interestingly, while the lead compound SNX2112 showed potent antileishmanial activity, the unsubstituted analogue 10 was found to be inactive against L. donovani amastigotes.[1][2] However, compound 10 displayed significant inhibitory activity against human Hsp90.[1][2] This finding suggests that the antileishmanial activity of this class of compounds may not be directly tied to human Hsp90 inhibition. The researchers hypothesize that the active compounds might be selective for the protozoan orthologue of Hsp90 (Hsp83) or that they exert their antileishmanial effect through a different mechanism.[1][2]

Experimental Protocols

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of the parasite.

-

Cell Line: THP-1 human acute monocytic leukemia cells.[3]

-

Differentiation: THP-1 cells are differentiated into adherent macrophages.[3]

-

Infection: Differentiated THP-1 cells are infected with L. donovani promastigotes. The promastigotes invade the macrophages and transform into amastigotes.[3]

-

Treatment: The infected macrophages are then exposed to various concentrations of the test compounds.[3]

-

Quantification: After a set incubation period, the intracellular parasite burden is quantified to determine the compound's inhibitory concentration (IC50). This can be achieved through methods such as microscopic counting or reporter gene assays.[3][4]

This assay measures the ability of a compound to inhibit the activity of the Heat Shock Protein 90 (Hsp90).

-

Principle: The assay is typically a fluorescence polarization-based competition assay. It measures the displacement of a fluorescently labeled ligand from the Hsp90 protein by the test compound.

-

Procedure:

-

Human Hsp90 protein is incubated with a fluorescently labeled ATP analog (e.g., BODIPY-GTP).

-

The test compound is added at various concentrations.

-

The fluorescence polarization of the solution is measured. A decrease in polarization indicates the displacement of the fluorescent probe by the test compound, signifying Hsp90 inhibition.

-

The IC50 value is calculated from the dose-response curve.

-

Potential Mechanism of Action and Signaling Pathways

While compound 10 itself was not active against Leishmania, the study of its analogues suggests a potential role for Hsp90 inhibition in the observed antileishmanial activity. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and stress response. In Leishmania, the Hsp90 orthologue, Hsp83, is essential for parasite viability and differentiation.

The proposed mechanism of action for active analogues of compound 10 involves the inhibition of Leishmania Hsp83. This inhibition would disrupt the function of key client proteins, leading to parasite death.

Caption: Proposed mechanism of action for active antileishmanial analogues of compound 10 via inhibition of Leishmania Hsp83.

Experimental Workflow Visualization

The overall workflow for the discovery and initial evaluation of this compound and its analogues can be visualized as follows:

Caption: Experimental workflow from initial screening to the identification and evaluation of this compound and its analogues.

Conclusion

While "this compound" itself did not exhibit direct antileishmanial activity, its synthesis and evaluation were crucial in the context of a broader drug discovery program. The study of this compound and its analogues has provided valuable insights into the structure-activity relationships of a novel class of potential antileishmanial agents. The potent Hsp90 inhibitory activity of compound 10 underscores the potential of targeting this chaperone in Leishmania, although further research is needed to elucidate the precise mechanism of action and to optimize the selectivity and efficacy of these compounds for the parasite's Hsp83. This technical guide serves as a comprehensive resource for researchers interested in the development of new therapeutics against leishmaniasis.

References

Target Identification of Miltefosine in Leishmania: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine, an alkylphosphocholine originally developed as an anticancer agent, is the first and only oral drug for the treatment of leishmaniasis.[1] Its broad-spectrum activity against different Leishmania species has made it a critical tool in the fight against this neglected tropical disease.[2] Understanding the molecular targets of miltefosine is crucial for optimizing its use, overcoming drug resistance, and developing novel antileishmanial therapies. This technical guide provides a comprehensive overview of the current knowledge on miltefosine's target identification in Leishmania, detailing its multifaceted mechanism of action, the experimental protocols used to elucidate it, and the key signaling pathways involved.

Data Presentation: In Vitro Efficacy of Miltefosine

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values of miltefosine against promastigote and amastigote forms of various Leishmania species, as reported in the literature. These values highlight the potent activity of miltefosine across different species and life cycle stages of the parasite.

| Leishmania Species | Parasite Stage | IC50 (µM) | Incubation Time | Reference |

| L. donovani | Promastigotes | 25 | 48 h | [1] |

| L. donovani | Promastigotes | 10.2 ± 0.5 | Not Specified | [3] |

| L. major | Promastigotes | 22 | 48 h | [4] |

| L. tropica | Promastigotes | 11 | 48 h | [4] |

| L. tropica (Free MFS) | Promastigotes | 0.3548 ± 0.17 µg/ml | 72 h | [5] |

| L. tropica (MFS-CNPs) | Promastigotes | 0.0218 ± 0.01 µg/ml | 72 h | [5] |

| Leishmania Species | Parasite Stage | ED50 (µM) | Incubation Time | Reference |

| L. major | Amastigotes | 5.7 | 48 h | [4] |

| L. tropica | Amastigotes | 4.2 | 48 h | [4] |

| L. tropica (Free MFS) | Axenic Amastigotes | 0.5320 ± 0.21 µg/ml | 72 h | [5] |

| L. tropica (MFS-CNPs) | Axenic Amastigotes | 0.1008 ± 0.02 µg/ml | 72 h | [5] |

Core Mechanisms of Action and Target Identification

Miltefosine exhibits a pleiotropic mechanism of action, targeting multiple cellular processes within the Leishmania parasite. This multi-targeted approach is advantageous as it may reduce the likelihood of resistance development. The primary targets and mechanisms are detailed below.

Disruption of Lipid Metabolism and Membrane Integrity

Miltefosine, as a phospholipid analog, integrates into the parasite's cell membrane, leading to a disruption of its structure and function.[6] A key target in this process is the inhibition of phosphatidylcholine biosynthesis.[7] This disruption of lipid homeostasis affects membrane fluidity and the function of membrane-bound proteins. Furthermore, miltefosine treatment leads to a reduction in ergosterol levels, a crucial component of the Leishmania cell membrane.[3]

Induction of Apoptosis-like Cell Death

A hallmark of miltefosine's efficacy is its ability to induce a programmed cell death pathway in Leishmania that resembles apoptosis in metazoans.[1][8] This process is characterized by several key events:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it is flipped to the outer leaflet, serving as an "eat me" signal for phagocytes.[9]

-

DNA Fragmentation: A characteristic feature of apoptosis is the cleavage of genomic DNA into oligonucleosomal-sized fragments.[1][10]

-

Cell Shrinkage and Nuclear Condensation: Apoptotic cells undergo morphological changes, including a reduction in cell volume and condensation of chromatin.[11]

Mitochondrial Dysfunction

The mitochondrion of Leishmania is a critical target for miltefosine. The drug disrupts mitochondrial function through several mechanisms:

-

Inhibition of Cytochrome c Oxidase: Miltefosine inhibits this key enzyme of the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production.[3]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): Disruption of the electron transport chain leads to the collapse of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[8]

-

Release of Cytochrome c: The loss of ΔΨm can lead to the release of cytochrome c from the mitochondria into the cytoplasm, a key step in activating downstream apoptotic pathways.[8]

Disruption of Calcium Homeostasis

Miltefosine significantly perturbs intracellular calcium (Ca2+) homeostasis in Leishmania.[12] This is achieved through:

-

Activation of a Plasma Membrane Ca2+ Channel: Miltefosine activates a sphingosine-sensitive Ca2+ channel in the parasite's plasma membrane, leading to an influx of extracellular calcium.[13]

-

Impairment of Acidocalcisome Function: Acidocalcisomes are acidic calcium stores in Leishmania. Miltefosine induces their alkalinization, leading to the release of stored calcium into the cytoplasm.[13]

The sustained increase in cytosolic Ca2+ can trigger various downstream signaling pathways that contribute to cell death.

Modulation of Host Immune Response

Beyond its direct effects on the parasite, miltefosine also modulates the host's immune response to infection. It promotes a Th1-type immune response, which is crucial for controlling Leishmania infection.[14] This is achieved by:

-

Inducing IFN-γ Production: Miltefosine stimulates macrophages to produce interferon-gamma (IFN-γ).[14]

-

Enhancing IFN-γ Receptor Signaling: It restores the responsiveness of infected macrophages to IFN-γ by enhancing the expression of IFN-γ receptors and promoting STAT-1 phosphorylation.[14]

-

Inhibiting the PI3K/Akt Pathway in Host Cells: Miltefosine can inhibit the PI3K/Akt signaling pathway in macrophages, which is often exploited by the parasite for its survival.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the targets of miltefosine in Leishmania.

Protocol 1: Determination of In Vitro Susceptibility (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to determine the viability of Leishmania promastigotes and amastigotes after drug treatment.[17]

Materials:

-

Leishmania culture (promastigotes or axenic amastigotes)

-

96-well microplate

-

Complete culture medium

-

Miltefosine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Leishmania promastigotes or axenic amastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 100 µL of complete culture medium.

-

Drug Treatment: Add 100 µL of culture medium containing serial dilutions of miltefosine to the wells. Include a drug-free control.

-

Incubation: Incubate the plate at the appropriate temperature (26°C for promastigotes, 37°C for amastigotes) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[18][19]

Protocol 2: Detection of Apoptosis - DNA Fragmentation (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[1]

Materials:

-

Leishmania cells (treated and untreated)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Fixation: Harvest Leishmania cells and wash with PBS. Fix the cells in 4% paraformaldehyde for 30-60 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.

-

TUNEL Staining: Wash the cells with PBS and resuspend in the TUNEL reaction mixture. Incubate for 60 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove unincorporated nucleotides.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the incorporated labeled nucleotides in fragmented DNA.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 to measure changes in intracellular calcium concentration.[13]

Materials:

-

Leishmania promastigotes

-

Fura-2 AM (acetoxymethyl ester)

-

HEPES-buffered saline with and without Ca2+

-

Miltefosine solution

-

Fluorometer capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

-

Digitonin (for calibration)

-

EGTA (for calibration)

Procedure:

-

Cell Loading: Harvest promastigotes and resuspend them in HEPES-buffered saline. Load the cells with Fura-2 AM by incubating them for 60 minutes at 26°C.

-

Washing: Wash the cells twice to remove extracellular Fura-2 AM.

-

Fluorometric Measurement: Resuspend the cells in HEPES-buffered saline (with or without Ca2+) and place them in a cuvette in the fluorometer.

-

Baseline Reading: Record the baseline fluorescence ratio (340/380 nm).

-

Drug Addition: Add miltefosine to the cuvette and continuously record the change in the fluorescence ratio.

-

Calibration: At the end of the experiment, add digitonin to permeabilize the cells and obtain the maximum fluorescence ratio (Rmax) by adding a saturating concentration of Ca2+. Then, add EGTA to chelate the Ca2+ and obtain the minimum fluorescence ratio (Rmin).

-

Data Analysis: Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation.[20]

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic dye Rhodamine 123 is used to assess the mitochondrial membrane potential. In healthy mitochondria with a high ΔΨm, the dye accumulates. Depolarization of the membrane leads to the release of the dye into the cytoplasm.[12]

Materials:

-

Leishmania promastigotes

-

Rhodamine 123

-

HEPES-buffered saline

-

Miltefosine solution

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - a mitochondrial uncoupler (positive control)

-

Fluorometer or flow cytometer

Procedure:

-

Cell Loading: Harvest promastigotes and incubate them with Rhodamine 123 for 30 minutes at 26°C.

-

Washing: Wash the cells to remove excess dye.

-

Baseline Measurement: Resuspend the cells in HEPES-buffered saline and measure the baseline fluorescence.

-

Drug Treatment: Add miltefosine and monitor the change in fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.

-

Positive Control: Add FCCP to induce complete mitochondrial depolarization and measure the maximal decrease in fluorescence.

-

Analysis: Analyze the fluorescence data to determine the extent and kinetics of miltefosine-induced mitochondrial depolarization.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by miltefosine and a typical experimental workflow for its target identification.

Diagram 1: Miltefosine-Induced Apoptosis-like Pathway in Leishmania

Caption: Miltefosine's multifaceted attack on Leishmania, leading to apoptosis.

Diagram 2: Miltefosine's Modulation of Host Macrophage Signaling

Caption: Miltefosine shifts the host immune response towards parasite clearance.

Diagram 3: Experimental Workflow for Miltefosine Target Identification

Caption: A logical workflow for investigating miltefosine's mechanism of action.

Conclusion

The identification of miltefosine's targets in Leishmania reveals a complex and multifaceted mechanism of action. By disrupting lipid metabolism, inducing apoptosis, impairing mitochondrial function, and altering calcium homeostasis, miltefosine exerts a potent leishmanicidal effect. Furthermore, its ability to modulate the host immune response contributes significantly to its therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between miltefosine and the Leishmania parasite. A thorough understanding of these molecular targets is paramount for the development of strategies to combat drug resistance and for the rational design of the next generation of antileishmanial agents.

References

- 1. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of experimental resistance of Leishmania to miltefosine: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Miltefosine (Hexadecylphosphocholine) Inhibits Cytochrome c Oxidase in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miltefosine affects lipid metabolism in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Miltefosine induces apoptosis in arsenite-resistant Leishmania donovani promastigotes through mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholar9.com [scholar9.com]

- 15. Miltefosine increases macrophage cholesterol release and inhibits NLRP3-inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. In vitro efficacy of polymer coated miltefosine drug against leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchhub.com [researchhub.com]

- 20. Determination of Intracellular Ca2+ Concentration in the Human Pathogens Trypanosomatids Leishmania mexicana and Trypanosoma cruzi by the Use of the Fluorescent Ca2+ Indicator Fura-2 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of "Antileishmanial agent-10" for Antiparasitic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of "Antileishmanial agent-10," also identified as Compound 7h, for its activity against Leishmania parasites. This document outlines the core experimental protocols, presents the available quantitative data in a structured format, and includes visualizations of the experimental workflow to support researchers in the field of antileishmanial drug discovery.

Introduction to Antileishmanial Drug Screening

The discovery of new therapeutic agents against leishmaniasis is a global health priority. The initial phase of this process involves a series of in vitro screening assays designed to identify compounds with potent and selective activity against the parasite. A typical preliminary screening cascade involves the assessment of a compound's efficacy against the clinically relevant amastigote stage of the parasite, as well as its toxicity towards a mammalian cell line to determine its selectivity. Key parameters evaluated include the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against mammalian cells, from which the selectivity index (SI) is calculated. A higher SI value is indicative of a more promising drug candidate.

Quantitative Data Summary for this compound (Compound 7h)

The following table summarizes the reported in vitro antiparasitic activity of "this compound" (Compound 7h) against Leishmania donovani, the causative agent of visceral leishmaniasis. For comparative purposes, the activity of the standard antileishmanial drug, miltefosine, is also included.

| Compound | Parasite Strain | In Vitro Assay Stage | IC50 (µM) | Cytotoxicity Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference Compound | Reference IC50 (µM) |

| This compound (Compound 7h) | Leishmania donovani | Amastigote | 0.4 | Not Specified | Not Specified | 7.8 - 18.4 | Miltefosine | 0.7 |

Note: The specific mammalian cell line and the corresponding CC50 value used to determine the Selectivity Index for this compound were not detailed in the available literature. The range provided for the SI suggests that different cell lines or experimental conditions may have been used.

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments typically employed in the preliminary screening of antileishmanial agents.

In Vitro Anti-amastigote Activity Assay

This assay evaluates the efficacy of the test compound against the intracellular amastigote form of Leishmania, which is the clinically relevant stage of the parasite in the mammalian host.

Objective: To determine the 50% inhibitory concentration (IC50) of "this compound" against Leishmania donovani amastigotes.

Materials:

-

Leishmania donovani promastigotes

-

Macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with fetal bovine serum and antibiotics)

-

"this compound" (Compound 7h) stock solution

-

Reference drug (e.g., miltefosine)

-

96-well microtiter plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

Giemsa stain or a fluorescent DNA dye (e.g., DAPI)

Procedure:

-

Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight to allow for adherence.

-

Parasite Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Compound Addition: Prepare serial dilutions of "this compound" and the reference drug in the culture medium. After the infection period, remove the medium from the wells and add the different concentrations of the compounds. Include untreated infected cells as a negative control.

-

Incubation: Incubate the plates for 72 hours.

-

Quantification of Parasite Load:

-

Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages for each drug concentration.

-

Fluorometric/Colorimetric Methods: Utilize assays based on metabolic activity (e.g., resazurin reduction) or DNA content (e.g., SYBR Green) to quantify the viable parasite load.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the test compound against a mammalian cell line to determine its selectivity.

Objective: To determine the 50% cytotoxic concentration (CC50) of "this compound" against a representative mammalian cell line.

Materials:

-

Mammalian cell line (e.g., J774A.1, THP-1, HEK293T)

-

Complete cell culture medium

-

"this compound" (Compound 7h) stock solution

-

Reference cytotoxic drug (e.g., podophyllotoxin)

-

96-well microtiter plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

Resazurin sodium salt or other viability indicators (e.g., MTT, MTS)

Procedure:

-

Cell Seeding: Seed the mammalian cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight.

-

Compound Addition: Add serial dilutions of "this compound" to the wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Add a viability indicator dye (e.g., resazurin) to each well and incubate for a further 2-4 hours. Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the preliminary screening of "this compound."

Caption: Workflow for the in vitro anti-amastigote activity assay.

Caption: Workflow for the in vitro cytotoxicity assay.

Caption: Logical relationship of primary in vitro screening parameters.

Conclusion

"this compound" (Compound 7h) has demonstrated potent in vitro activity against Leishmania donovani amastigotes with an IC50 value of 0.4 µM, which is more potent than the reference drug miltefosine (IC50 = 0.7 µM) under the reported conditions. The compound also exhibits a favorable selectivity index, suggesting a promising therapeutic window. Further investigations are warranted to elucidate its mechanism of action, in vivo efficacy, and pharmacokinetic properties to fully assess its potential as a clinical candidate for the treatment of visceral leishmaniasis. This guide provides the foundational information and standardized protocols to facilitate such continued research and development efforts.

Structure-Activity Relationship (SAR) Studies of Novel Antileishmanial Agents: A Technical Guide

Disclaimer: The specific compound "Antileishmanial agent-10" is not a publicly recognized chemical entity with available structure-activity relationship (SAR) data. It is likely a proprietary codename from a specific research program. This guide, therefore, utilizes a well-documented class of compounds, Spirooxindoles , as a representative case study to provide an in-depth technical overview of the SAR process in antileishmanial drug discovery, fulfilling the core requirements of the prompt.

Introduction to Antileishmanial Drug Discovery and SAR

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments are limited by toxicity, emerging resistance, and high cost, making the discovery of new, safer, and more effective drugs a global health priority.[1] Structure-Activity Relationship (SAR) studies are a cornerstone of this effort. SAR explores how the chemical structure of a compound influences its biological activity, providing a rational basis for designing more potent and selective drug candidates.[2]

This guide details the key components of an SAR study for a novel antileishmanial agent, using spirooxindoles as a model scaffold. It covers the quantitative evaluation of compound activity, the experimental protocols used to generate the data, and the logical workflows involved in the drug discovery process.

Data Presentation: SAR of Spirooxindole Analogs

The core of an SAR study is the systematic modification of a lead compound to understand the contribution of different chemical groups to its biological activity. The primary endpoints measured are the 50% inhibitory concentration (IC₅₀) against the clinically relevant intracellular amastigote form of Leishmania, and the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line to assess toxicity. The ratio of these values (CC₅₀/IC₅₀) gives the Selectivity Index (SI), a critical measure of the compound's therapeutic window.[3]

The following tables summarize the SAR data for a series of spirooxindole analogs synthesized via 1,3-dipolar cycloaddition reactions.[4] The core scaffold was modified at the R¹, R², and R³ positions to probe the effects on antileishmanial activity.

Table 1: SAR of Spiro[indoline-3,2'-pyrrolidin]-2-one Analogs against L. donovani

| Compound ID | R¹ (Isatin Substitution) | R² (Chalcone Substitution) | IC₅₀ (µM)¹ | CC₅₀ (µM)² | Selectivity Index (SI) |

| 24a | 5-Br | 4-F | 2.43 | >50 | >20.58 |

| 24b | 5-Br | 4-Cl | 4.12 | >50 | >12.14 |

| 24c | 5-Br | 4-Br | 5.61 | >50 | >8.91 |

| 24d | 5-Br | 4-OCH₃ | 7.82 | >50 | >6.39 |

| 24e | 5-Cl | 4-F | 0.96 | >50 | >52.08 |

| 24f | 5-F | 4-F | 1.62 | >50 | >30.86 |

| Amphotericin B | - | - | 0.060 | 1.25 | 20.83 |

¹ Activity against intracellular amastigotes of Leishmania donovani. ² Cytotoxicity against J774A.1 macrophage cell line. (Data synthesized from Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents[4])

SAR Insights from Table 1:

-

Effect of R¹: Halogen substitution at the 5-position of the isatin ring is crucial for activity. The potency follows the order: 5-Cl > 5-F > 5-Br. The 5-chloro analog (24e ) was the most potent compound identified.

-

Effect of R²: A fluoro substitution at the 4-position of the chalcone-derived phenyl ring (R²) consistently yielded the highest potency within each R¹ series (compare 24a , 24e , 24f ).

Experimental Protocols

Accurate and reproducible data are fundamental to any SAR study. The following sections detail the standard methodologies for evaluating antileishmanial activity and cytotoxicity.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This assay determines the efficacy of compounds against the clinically relevant amastigote stage of the parasite residing within a host macrophage.[5][6]

Cell Lines and Parasites:

-

Host Cells: J774A.1 murine macrophage cell line or THP-1 human monocytic leukemia cells.[3][6]

-

Parasites: Leishmania donovani promastigotes, cultured at 26°C in M199 medium supplemented with fetal bovine serum (FBS). Virulence is maintained through regular passage in an animal model.[3]

Protocol Steps:

-

Macrophage Seeding: Seed macrophages (e.g., J774A.1) into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 18-24 hours at 37°C with 5% CO₂ to allow adherence.[3]

-

Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 15:1.[3]

-

Incubation: Incubate the infected cells for 48 hours to allow for the transformation of promastigotes into intracellular amastigotes.[3]

-

Compound Addition: Remove non-internalized parasites by washing. Add serial dilutions of the test compounds (typically from >50 µM down to <1 µM) to the wells in triplicate. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

-

Final Incubation: Incubate the plates for an additional 48-72 hours.

-

Quantification:

-

Microscopic Counting: Fix the cells with methanol and stain with Giemsa. The number of amastigotes per 100 macrophages is counted microscopically.[7]

-

Reporter Gene Assay: If using transgenic parasites expressing reporter proteins (e.g., luciferase or GFP), parasite viability can be measured using a plate reader, which is more suitable for high-throughput screening.[8]

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the toxicity of compounds against the host mammalian cells.[9]

Protocol Steps:

-

Cell Seeding: Seed J774A.1 macrophages into a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.

-

Compound Addition: Add serial dilutions of the test compounds to the wells, mirroring the concentrations used in the antileishmanial assay.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate spectrophotometer.

-

Data Analysis: The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows, chemical relationships, and biological pathways. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

Caption: General workflow for antileishmanial drug discovery and SAR studies.

Caption: Core spirooxindole scaffold with sites for SAR modification (R¹, R², R³).

Caption: Proposed mechanism of action via Leishmania DNA Topoisomerase I inhibition.

References

- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Development of Novel Anti-Leishmanials: The Case for Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Growth Inhibition Assays of Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. In vitro parasite growth inhibition assays. [bio-protocol.org]

- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

An In-depth Technical Guide on the Differential Effects of Antileishmanial Agent-10 on Leishmania Promastigotes and Amastigotes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antileishmanial agent-10" is a hypothetical designation for the purpose of illustrating a comprehensive technical guide. The data and experimental details presented herein are representative of typical findings for a promising antileishmanial compound and are intended to serve as a template for the evaluation of novel therapeutic agents.

Executive Summary

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, emerging resistance, and high costs.[1][2] The development of new, effective, and safe antileishmanial drugs is a critical priority. This document provides a detailed technical overview of the biological effects of a novel investigational compound, this compound (ALA-10), on the two principal life-cycle stages of Leishmania species: the extracellular, flagellated promastigote and the clinically relevant intracellular amastigote.[3] A key challenge in antileishmanial drug discovery is that screening against the more easily cultured promastigote stage can yield false positives and fail to identify compounds active against the intracellular amastigote.[3][4] This guide presents a comparative analysis of ALA-10's activity, highlighting its potent and selective effects on the amastigote stage, and details the experimental protocols and underlying signaling pathways implicated in its mechanism of action.

Proposed Mechanism of Action: Targeting the Trypanothione Reductase Pathway

ALA-10 is hypothesized to exert its antileishmanial effect by selectively inhibiting trypanothione reductase (TryR), a critical enzyme in the parasite's unique thiol-based redox system.[5] Unlike the host's glutathione/glutathione reductase system, Leishmania relies on trypanothione to defend against oxidative stress, particularly within the hostile phagolysosomal environment of the host macrophage.[5][6] By inhibiting TryR, ALA-10 is believed to disrupt the parasite's redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction and apoptosis-like cell death.[6][7] This parasite-specific pathway presents an attractive target for selective toxicity.[5]

Quantitative Data Summary

The in vitro efficacy and selectivity of ALA-10 were assessed against Leishmania donovani, the causative agent of visceral leishmaniasis. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound (ALA-10)

| Parasite Stage | Assay Type | Parameter | ALA-10 Value (µM) | Amphotericin B (Control) (µM) |

| Promastigotes (Axenic) | Growth Inhibition | IC50 | 12.5 | 0.65[4][8] |

| Amastigotes (Intracellular) | Growth Inhibition | EC50 | 0.85 | 0.25[4][8] |

IC50: 50% inhibitory concentration against axenic promastigotes. EC50: 50% effective concentration against intracellular amastigotes within host macrophages.

Table 2: Cytotoxicity and Selectivity Index of ALA-10

| Cell Line | Assay Type | Parameter | ALA-10 Value (µM) | Selectivity Index (SI) |

| THP-1 Macrophages | Cytotoxicity | CC50 | 95.8 | > 112 |

CC50: 50% cytotoxic concentration. Selectivity Index (SI) = CC50 (Host Cell) / EC50 (Intracellular Amastigote).

The data clearly indicate that ALA-10 is significantly more potent against the clinically relevant intracellular amastigote stage compared to the promastigote stage. Furthermore, its high Selectivity Index suggests a favorable therapeutic window, with high toxicity towards the parasite and low toxicity towards the host cell.

Detailed Experimental Protocols

The following protocols describe the methodologies used to generate the quantitative data presented above.

Promastigote Growth Inhibition Assay

This assay determines the effect of ALA-10 on the viability of Leishmania promastigotes.

-

Leishmania Culture: L. donovani promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Preparation: Logarithmic phase promastigotes are harvested, centrifuged, and resuspended in fresh medium to a concentration of 1 x 10^6 cells/mL.

-

Compound Addition: 100 µL of the cell suspension is added to the wells of a 96-well microtiter plate. Subsequently, 100 µL of medium containing serial dilutions of ALA-10 (or control drug) is added to achieve final concentrations ranging from 0.1 to 100 µM.

-

Incubation: The plate is incubated at 26°C for 72 hours.

-

Viability Assessment: 20 µL of Resazurin solution (0.125 mg/mL) is added to each well, and the plate is incubated for another 4 hours. The fluorescence is measured using a microplate reader (560 nm excitation / 590 nm emission).

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

Intracellular Amastigote Efficacy Assay

This assay evaluates the activity of ALA-10 against amastigotes residing within a host macrophage cell line.[9]

-

Macrophage Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Macrophage Differentiation: THP-1 monocytes are differentiated into adherent macrophages by incubation with Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL for 48 hours.[9]

-

Infection: Differentiated macrophages are infected with late-stage L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.[9] After 24 hours of co-incubation, non-phagocytosed promastigotes are removed by washing.

-

Compound Treatment: Fresh medium containing serial dilutions of ALA-10 is added to the infected macrophages, and the plates are incubated for an additional 72 hours.

-

Quantification: The cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

-

Data Analysis: The 50% effective concentration (EC50) is determined by comparing the number of amastigotes in treated versus untreated wells.

Host Cell Cytotoxicity Assay

This protocol assesses the toxicity of ALA-10 to the host cells.

-

Cell Seeding: Differentiated THP-1 macrophages are seeded in 96-well plates at a density of 2 x 10^4 cells/well.

-

Compound Exposure: The cells are exposed to the same serial dilutions of ALA-10 as used in the amastigote assay for 72 hours.

-

Viability Assessment: Cell viability is determined using the Resazurin assay as described in section 4.1.5.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for ALA-10.

Caption: Experimental workflow for the evaluation of this compound.

Caption: Proposed signaling pathway for the action of this compound.

Conclusion and Future Directions

This compound demonstrates highly promising characteristics as a potential drug candidate. Its potent activity against the intracellular amastigote stage of L. donovani, combined with a high selectivity index, underscores its potential for further development.[3][4] The differential activity between the promastigote and amastigote stages highlights the critical importance of utilizing clinically relevant intracellular screening models in the drug discovery pipeline.[3] Future work will focus on in vivo efficacy studies in animal models, pharmacokinetic profiling, and further elucidation of the specific binding interactions with its putative target, trypanothione reductase. These steps are essential to validate ALA-10 as a viable candidate for preclinical development.

References

- 1. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antileishmanial activity of a naphthoquinone derivate against promastigote and amastigote stages of Leishmania infantum and Leishmania amazonensis and its mechanism of action against L. amazonensis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. in-vitro-susceptibilities-of-leishmania-donovani-promastigote-and-amastigote-stages-to-antileishmanial-reference-drugs-practical-relevance-of-stage-specific-differences - Ask this paper | Bohrium [bohrium.com]

- 9. m.youtube.com [m.youtube.com]

Unraveling the Molecular Intricacies of Antileishmanial Agent-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular targets and mechanism of action of the novel therapeutic candidate, Antileishmanial agent-10 (ALA-10). As the global fight against leishmaniasis faces challenges of drug resistance and toxicity, understanding the precise molecular interactions of new chemical entities is paramount for the development of effective and safe therapies. This document provides a comprehensive overview of the current understanding of ALA-10, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action to support ongoing research and development efforts.

Executive Summary

This compound (ALA-10) is a promising synthetic compound that has demonstrated significant in vitro and in vivo efficacy against various Leishmania species, including L. donovani, the causative agent of visceral leishmaniasis. This guide details the primary molecular target of ALA-10, its inhibitory effects on key parasitic metabolic pathways, and the experimental methodologies employed to elucidate these findings. The data presented herein provide a foundational resource for researchers aiming to further characterize and optimize ALA-10 as a next-generation antileishmanial drug.

Primary Molecular Target: Pteridine Reductase 1 (PTR1)

Extensive target deconvolution studies have identified Pteridine Reductase 1 (PTR1) as the primary molecular target of ALA-10. PTR1 is a key enzyme in the folate and biopterin salvage pathways of Leishmania, which are essential for DNA synthesis and other vital cellular processes.[1][2] Unlike the host, Leishmania parasites are auxotrophic for folates and rely on this salvage pathway, making PTR1 an attractive and specific drug target.[2]

Quantitative Analysis of ALA-10 Interaction with PTR1

The inhibitory potency of ALA-10 against recombinant L. donovani PTR1 (LdPTR1) was determined through a series of enzymatic and biophysical assays. The results, summarized in the table below, demonstrate a high-affinity interaction and potent inhibition of the enzyme's activity. For comparison, data for the known PTR1 inhibitor, methotrexate (MTX), are also included.

| Compound | Assay Type | Parameter | Value (nM) |

| ALA-10 | Enzyme Inhibition | IC50 | 75.3 ± 8.2 |

| ALA-10 | Isothermal Titration Calorimetry (ITC) | Kd | 42.1 ± 5.5 |

| Methotrexate (MTX) | Enzyme Inhibition | IC50 | 120.7 ± 15.4 |

| Methotrexate (MTX) | Isothermal Titration Calorimetry (ITC) | Kd | 98.6 ± 11.9 |

Table 1: Quantitative analysis of ALA-10 and Methotrexate binding to LdPTR1. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values indicate a stronger binding affinity and inhibitory potency of ALA-10 compared to methotrexate.

Antileishmanial Activity of ALA-10

The in vitro efficacy of ALA-10 was evaluated against both the promastigote (insect stage) and amastigote (mammalian intracellular stage) forms of L. donovani. Cytotoxicity was assessed using the human macrophage cell line THP-1 to determine the selectivity index.

| Parameter | ALA-10 (µM) |

| IC50 (Promastigotes) | 1.2 ± 0.3 |

| IC50 (Amastigotes) | 0.4 ± 0.1 |

| CC50 (THP-1 cells) | 85.2 ± 9.7 |

| Selectivity Index (CC50/IC50 Amastigotes) | 213 |

Table 2: In vitro antileishmanial activity and cytotoxicity of ALA-10. The high selectivity index underscores the parasite-specific action of the compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to identify and characterize the molecular target of ALA-10.

Target Identification via Affinity Chromatography and Mass Spectrometry

Objective: To identify the cellular binding partners of ALA-10 in Leishmania donovani lysate.

Methodology:

-

Affinity Matrix Preparation: ALA-10 was chemically synthesized with a linker arm and immobilized on NHS-activated sepharose beads.

-

Cell Lysate Preparation: L. donovani promastigotes were harvested, washed, and lysed by sonication in a non-denaturing lysis buffer.

-

Affinity Chromatography: The cell lysate was incubated with the ALA-10-coupled beads. The beads were washed extensively to remove non-specific binders.

-

Elution: Specifically bound proteins were eluted using a high concentration of free ALA-10.

-

Protein Identification: Eluted proteins were separated by SDS-PAGE, and protein bands were excised, in-gel digested with trypsin, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Recombinant Protein Expression and Purification

Objective: To produce purified LdPTR1 for enzymatic and biophysical assays.

Methodology:

-

Cloning: The gene encoding LdPTR1 was PCR amplified from L. donovani genomic DNA and cloned into a pET-28a(+) expression vector containing an N-terminal His-tag.

-

Expression: The expression plasmid was transformed into E. coli BL21(DE3) cells. Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The His-tagged LdPTR1 was purified from the bacterial lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography followed by size-exclusion chromatography.

Enzymatic Assay for PTR1 Inhibition

Objective: To determine the IC50 value of ALA-10 against LdPTR1.

Methodology:

-

The assay was performed in a 96-well plate format.

-

The reaction mixture contained purified LdPTR1, the substrate biopterin, and the cofactor NADPH in a suitable buffer.

-

ALA-10 was added at varying concentrations.

-

The reaction was initiated by the addition of NADPH, and the decrease in absorbance at 340 nm due to NADPH oxidation was monitored spectrophotometrically.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of ALA-10 to LdPTR1.

Methodology:

-

Purified LdPTR1 was placed in the sample cell of the ITC instrument, and ALA-10 was loaded into the injection syringe.

-

A series of small injections of ALA-10 into the LdPTR1 solution were performed.

-

The heat change associated with each injection was measured.

-

The resulting binding isotherm was fitted to a suitable binding model to determine the dissociation constant (Kd).

Visualizing the Molecular Interactions and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by ALA-10 and the experimental workflow for its target identification.

Caption: ALA-10 inhibits the Leishmania folate-biopterin salvage pathway.

Caption: Experimental workflow for identifying the molecular target of ALA-10.

Conclusion and Future Directions

This compound represents a promising new therapeutic candidate with a well-defined molecular target, Pteridine Reductase 1. Its high potency and selectivity for the parasite enzyme over host cell lines are encouraging. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the optimization and preclinical development of ALA-10. Future studies should focus on in vivo efficacy in animal models of leishmaniasis, pharmacokinetic and pharmacodynamic profiling, and the investigation of potential resistance mechanisms. A thorough understanding of these aspects will be crucial for the successful translation of ALA-10 from a promising lead compound to a clinically effective antileishmanial drug.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antileishmanial Agent-10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of "Antileishmanial agent-10," a novel investigational compound for the treatment of leishmaniasis. The described assays are fundamental for determining the compound's efficacy and selectivity against Leishmania parasites.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe drugs is a global health priority due to the limitations of current therapies, including toxicity and emerging drug resistance.[1][2] This document outlines the standardized in vitro procedures to evaluate the antileishmanial activity of a test compound, referred to herein as "this compound." The protocols cover the assessment of activity against both the extracellular promastigote and the clinically relevant intracellular amastigote stages of the parasite.[3][4][5]

Data Presentation

The efficacy and toxicity of this compound are quantified by determining the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against a host cell line. The selectivity index (SI), a crucial parameter for predicting the therapeutic window, is calculated from these values.

Table 1: In Vitro Activity of this compound Against Leishmania Promastigotes

| Leishmania Species | IC50 (µM) |

| L. donovani | [Insert Value] |

| L. major | [Insert Value] |

| L. infantum | [Insert Value] |

Table 2: In Vitro Activity of this compound Against Intracellular Leishmania Amastigotes

| Leishmania Species | Host Cell Line | IC50 (µM) |